molecular formula C9H9BrClN3 B11850565 7-Bromo-2-hydrazinylquinoline hydrochloride

7-Bromo-2-hydrazinylquinoline hydrochloride

Cat. No.: B11850565
M. Wt: 274.54 g/mol
InChI Key: PIEHWRHDJVRKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-hydrazinylquinoline hydrochloride (CAS 1203578-91-9) is a versatile chemical intermediate with a molecular formula of C₉H₉BrClN₃ and a molecular weight of 274.54 . This compound is a valuable synthon in medicinal chemistry, particularly for constructing more complex molecules via its reactive hydrazinyl group . The core quinoline scaffold is of significant research interest due to its wide spectrum of biological activities. Quinoline derivatives are extensively investigated for their potential as anticancer agents , acting through mechanisms such as growth factor inhibition, angiogenesis inhibition, and disruption of cell migration . Furthermore, the presence of a hydrazine linker enhances the potential of such molecules by allowing for the establishment of hydrogen-bond interactions with biological targets and can confer acid-labile properties, which is a useful feature in drug design . The bromine substituent at the 7-position is a key structural feature that can be leveraged in further synthetic modifications and may help fine-tune the lipophilicity and electronic properties of the final molecule . This compound is intended for research applications as a key building block in the synthesis of novel chemical entities, especially in the development of quinoline-based hydrazone analogues for pharmacological screening . Researchers can utilize this intermediate to develop compounds for activity studies against various cancer cell lines and microbial pathogens. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

(7-bromoquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7;/h1-5H,11H2,(H,12,13);1H

InChI Key

PIEHWRHDJVRKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)NN)Br.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 7-Bromo-2-chloroquinoline

Procedure :

  • Starting Material : 7-Bromo-2-chloroquinoline (synthesized via cyclization of 4-bromoaniline derivatives or commercial sources).

  • Hydrazination :

    • React 7-bromo-2-chloroquinoline (1 equiv) with excess hydrazine hydrate (2–3 equiv) in ethanol under reflux (80°C, 4–6 h).

    • Monitor progress via TLC (ethyl acetate/hexane, 1:1).

  • Isolation : Cool the reaction mixture, filter the precipitate, and wash with cold ethanol.

  • Hydrochloride Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to obtain the hydrochloride salt.

Key Data :

ParameterValue
Yield72–75%
Reaction Time4–6 h
CharacterizationIR: 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 8.54 (d, J = 4.5 Hz, 1H, H-3), 8.24 (d, J = 4.5 Hz, 1H, H-4), 7.98 (s, 1H, NH₂)

Cyclization of 4-Bromoaniline Precursors

Procedure :

  • Intermediate Synthesis :

    • React 4-bromoaniline with ethyl 3,3-diethoxypropanoate in diphenyl ether at 230°C to form 7-bromoquinoline-2-carboxylate.

  • Chlorination : Treat the carboxylate with POCl₃ to yield 7-bromo-2-chloroquinoline.

  • Hydrazine Substitution : Follow steps as in Section 2.1.

Key Data :

ParameterValue
Overall Yield35–40%
Critical StepCyclization (230°C, 32 h)

Alternative Approaches

Pfitzinger Reaction for Quinoline Core Formation

Procedure :

  • React isatin with 4-bromoacetophenone in ethanol under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid.

  • Convert to the hydrazide via esterification and hydrazine treatment.

  • Adapt substituents to introduce bromine at position 7.

Limitations : Requires precise control of substitution patterns, leading to moderate yields (40–50%).

Direct Functionalization of Quinoline Hydrazines

Procedure :

  • Start with 2-hydrazinylquinoline and perform electrophilic bromination at position 7 using NBS (N-bromosuccinimide) in DMF.

  • Isolate 7-bromo-2-hydrazinylquinoline and convert to hydrochloride.

Challenges : Low regioselectivity for bromination; side products common.

Optimization and Challenges

Reaction Conditions

  • Solvent : Ethanol or THF preferred for hydrazine substitution.

  • Temperature : Reflux (80°C) balances reaction rate and side-product formation.

  • Catalysis : Acidic conditions (e.g., H₂SO₄) improve substitution efficiency.

Purification Challenges

  • Byproducts : Unreacted hydrazine and dihydroquinoline impurities require column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

  • Salt Formation : HCl gas must be introduced slowly to avoid over-acidification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution72–75>95High
Cyclization35–4090Moderate
Pfitzinger Reaction40–5085Low

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The chemical reactivity of 7-Bromo-2-hydrazinylquinoline hydrochloride stems from its two key functional groups: the bromine atom at position 7 and the hydrazino group (-NH-NH₂) at position 2. These substituents enable distinct reaction pathways:

  • Bromine (C7): Participates in electrophilic aromatic substitution reactions. The quinoline ring’s electron-deficient nature (due to nitrogen heteroatoms) activates the bromine for nucleophilic aromatic substitution, particularly under basic or catalytic conditions .

  • Hydrazino group (C2): Acts as a nucleophile, enabling nucleophilic substitution , coupling reactions (e.g., hydrazone formation), or metal coordination. The hydrochloride salt form may modulate the hydrazine’s basicity, influencing reactivity .

Nucleophilic Aromatic Substitution (Bromine Reactivity)

The bromine at position 7 can undergo displacement by nucleophiles (e.g., amines, hydroxide ions) under conditions such as:

  • Catalytic metal activation: Transition metal catalysts (e.g., copper) may facilitate substitution via Ullmann-type coupling or Sandmeyer-like mechanisms .

  • Basic conditions: Dehydrohalogenation or substitution with strong nucleophiles (e.g., Grignard reagents).

Hydrazine Coupling Reactions

The hydrazino group can react with carbonyl compounds to form hydrazones or participate in cycloaddition reactions:

  • Hydrazone formation: Reaction with ketones/aldehydes to generate stabilized hydrazones, useful for medicinal chemistry applications .

  • [2+2]-Cycloaddition: Potential for coupling with ketenes or enones under specific conditions, as observed in analogous azine derivatives .

Metal Coordination

The hydrazino group may act as a ligand for metal ions (e.g., Zn, Fe), forming complexes with biological relevance. For example:

  • DNA binding: Metal coordination could enhance interactions with DNA bases (e.g., guanine), as seen in related azine derivatives .

  • Antimicrobial activity: Metal complexes may disrupt microbial cell walls or interfere with enzymatic processes .

Derivatization Potential

The compound’s structure allows for further functionalization:

  • Coupling reactions: Suzuki-Miyaura or Sonogashira cross-couplings at the bromine site .

  • Hydrolysis/Reduction: Conversion of the hydrazino group to amine (-NH₂) or other derivatives .

Comparison with Analogous Compounds

Compound Key Features Biological Activity
2-HydrazinylquinolineHydrazino group at C2, no bromineAnti-tumor activity
6-Fluoroquinoline derivativesFluorine at C6, bromine at C7Antimalarial, COX-2 inhibition
Quinoline-2-carboxylic acidCarboxylic acid substituentAnti-inflammatory potential

Scientific Research Applications

Antimicrobial Activity

1. Bacterial Inhibition

Recent studies have highlighted the effectiveness of 7-Bromo-2-hydrazinylquinoline hydrochloride against various bacterial strains. The compound has demonstrated potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with serious infections. The minimal inhibitory concentration (MIC) values for these bacteria suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antifungal Properties

In addition to its antibacterial activity, 7-Bromo-2-hydrazinylquinoline hydrochloride exhibits antifungal effects. Studies have reported its efficacy against fungi such as Candida albicans, a common cause of opportunistic infections. The compound's mechanism appears to involve disruption of fungal cell wall integrity, leading to cell death .

Anticancer Research

1. Cytotoxicity Studies

The cytotoxic potential of 7-Bromo-2-hydrazinylquinoline hydrochloride has been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. The structure-activity relationship (SAR) studies suggest that modifications to its hydrazine and quinoline components can enhance its cytotoxicity against specific cancer types .

2. Mechanisms of Action

Investigations into the mechanisms by which 7-Bromo-2-hydrazinylquinoline hydrochloride exerts its anticancer effects reveal that it may interfere with DNA synthesis and repair processes. This interference can lead to increased DNA damage in cancer cells, promoting cell death while sparing normal cells .

Pharmacological Insights

1. Anti-inflammatory Effects

Beyond its antimicrobial and anticancer properties, emerging research suggests that 7-Bromo-2-hydrazinylquinoline hydrochloride may possess anti-inflammatory effects. Preliminary studies indicate that the compound can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

2. Drug Development Potential

The unique chemical structure of 7-Bromo-2-hydrazinylquinoline hydrochloride allows for modifications that could enhance its pharmacokinetic properties, such as solubility and bioavailability. These modifications are crucial for developing effective therapeutic agents that can be administered in clinical settings .

Summary of Findings

ApplicationActivity TypeKey Findings
AntimicrobialBacterialEffective against Staphylococcus aureus and E. coli; MIC values indicate strong antibacterial potential .
AntifungalActive against Candida albicans; disrupts cell wall integrity .
AnticancerCytotoxicityInduces apoptosis in cancer cell lines; SAR studies show enhanced activity with structural modifications .
Mechanism of ActionInterferes with DNA synthesis and repair processes .
Anti-inflammatoryInflammatory ResponseReduces inflammation markers in vitro; potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydrazinylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom at the 7-position enhances the compound’s ability to interact with hydrophobic pockets in target molecules, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine

  • 7-Bromo-2-hydrazinylquinoline hydrochloride vs. 7-Chloro-4-hydrazinylquinoline (): Reactivity: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase the compound’s susceptibility to nucleophilic substitution or cross-coupling reactions. Spectroscopic Properties: In 7-chloro analogs, $ ^1H $-NMR signals for hydrazine (–NHNH$ _2 $) appear at δ$ _H $ 8.6 and 4.5, while quinoline protons (e.g., H5 and H6) show distinct coupling patterns (e.g., δ$ _H $ 8.16, J = 9.0 Hz) . Bromine’s deshielding effect could shift these signals downfield. Crystallography: The monohydrate crystal structure of 7-chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazinyl]quinoline () reveals a monoclinic lattice (space group P2$ _1 $/c) with cell parameters $ a = 3.9202 \, \text{Å} $, $ b = 24.5084 \, \text{Å} $, and $ c = 16.1212 \, \text{Å} $.

Positional Isomerism: 2-Hydrazinyl vs. 4-Hydrazinyl Derivatives

  • 7-Bromo-2-hydrazinylquinoline hydrochloride vs. 7-Chloro-4-hydrazinylquinoline (): The 2-position hydrazine group may sterically hinder interactions at the quinoline core compared to the 4-position, affecting ligand-receptor binding in pharmacological contexts. Synthetic routes differ: 4-hydrazinyl derivatives are prepared from 4,7-dichloroquinoline , whereas 2-hydrazinyl analogs might require bromine-directed functionalization.

Comparison with Other Halogenated Hydrazine Derivatives

  • 7-Bromo-2-chloroquinoline-3-carbonitrile (): This compound shares the quinoline backbone but replaces hydrazine with a nitrile group. The presence of both bromine and chlorine enhances electrophilicity, making it a versatile intermediate for Suzuki-Miyaura couplings . Safety data () highlight the need for stringent handling (e.g., ventilation, gloves), a precaution likely applicable to 7-Bromo-2-hydrazinylquinoline hydrochloride due to its reactive hydrazine moiety.
  • Its $ ^1H $-NMR would differ significantly due to the phenyl core versus quinoline’s heterocyclic system .

Key Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Substituent (Position) Key Properties Reference
7-Bromo-2-hydrazinylquinoline HCl Br (7), NHNH$ _2 $ (2) Likely higher reactivity in cross-coupling vs. chloro analogs Inferred
7-Chloro-4-hydrazinylquinoline Cl (7), NHNH$ _2 $ (4) $ ^1H $-NMR: δ$ _H $ 8.6 (–NHNH$ _2 $), 8.16 (H5, J = 9.0 Hz)
7-Bromo-2-chloroquinoline-3-carbonitrile Br (7), Cl (2), CN (3) SDS: Requires PPE; used in pharmaceutical intermediates

Table 2: Crystallographic Parameters of Selected Quinoline Derivatives

Compound (Reference) Space Group Cell Parameters (Å) Volume (ų) Z
7-Chloro-4-[(E)-hydrazinyl]quinoline monohydrate P2$ _1 $/c $ a = 3.9202 $, $ b = 24.5084 $, $ c = 16.1212 $ 1548.26 4
7-Bromo-3-ethyl-9-phenyl-2-tosyl-pyrrolo[3,4-b]quinoline Not specified Mean σ(C–C) = 0.002 Å; R factor = 0.036 N/A N/A

Biological Activity

7-Bromo-2-hydrazinylquinoline hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 7-bromo-2-hydrazinylquinoline hydrochloride. A significant study evaluated various hydrazones derived from quinoline for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with hydrazine moieties exhibited promising activity against cancer cells, with submicromolar GI50 values observed in several cases.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of 7-bromo-2-hydrazinylquinoline hydrochloride against different cancer cell lines, the following results were obtained:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.688Induction of apoptosis
A549 (Lung Cancer)1.234Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)0.912Inhibition of DNA synthesis

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer types, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. 7-Bromo-2-hydrazinylquinoline hydrochloride has shown activity against several bacterial strains.

Antibacterial Efficacy

A recent investigation into the antibacterial activity of this compound revealed the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus11.71Effective against Gram-positive bacteria
Escherichia coli23.43Moderate activity against Gram-negative bacteria
Bacillus cereus15.00Effective against Gram-positive bacteria

The data indicate that 7-bromo-2-hydrazinylquinoline hydrochloride possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Research on similar quinoline derivatives suggests that these compounds may inhibit viral replication by interfering with viral entry or disrupting viral protein synthesis. For example, studies have shown that certain quinolines can decrease the intracellular production of viral proteins and reduce the yield of infectious virions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence their potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : Electron-withdrawing groups at position 7 enhance cytotoxicity.
  • Hydrophobicity : Increased lipophilicity correlates with improved antibacterial activity.
  • Hydrazine Group : The presence of hydrazine enhances both anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-2-hydrazinylquinoline hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate is reacted with brominated quinoline derivatives (e.g., 7-bromo-2-chloroquinoline) under reflux in ethanol or THF. Key intermediates include phthalimido-protected alkylaminoquinolines, which are deprotected using hydrazine to yield the hydrazinyl derivative . Purity is ensured via recrystallization in ethanol or methanol, followed by HPLC analysis (>95% purity criteria) .

Q. How is 7-bromo-2-hydrazinylquinoline hydrochloride characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray crystallography resolves the quinoline ring conformation and hydrazine substituent geometry, with C–Br bond lengths typically ~1.89 Å .
  • NMR : 1H^1H-NMR shows characteristic peaks: δ 8.2–8.5 ppm (quinoline H), δ 4.5–5.0 ppm (hydrazinyl NH2_2), and δ 2.8–3.2 ppm (protons adjacent to Br). 13C^{13}C-NMR confirms Br substitution at C7 (δ 120–125 ppm) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 282.1 (calculated for C9_9H8_8BrN3_3·HCl) .

Advanced Research Questions

Q. What strategies optimize the yield of 7-bromo-2-hydrazinylquinoline hydrochloride in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Use Pd/C or CuI to accelerate hydrazine substitution, reducing reaction time from 24 hr to 6–8 hr .
  • Solvent optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of brominated intermediates, improving yield from 60% to >85% .
  • Temperature control : Maintain 60–70°C to minimize side products (e.g., dimerization) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts; deviations >0.3 ppm suggest impurities or conformational isomerism .
  • Variable-temperature NMR identifies dynamic processes (e.g., hindered rotation of hydrazinyl group) causing peak splitting .
  • Cross-validation with IR (N–H stretch at 3300–3400 cm1^{-1}) and elemental analysis (C: 38.3%, H: 2.8%, N: 14.9%) ensures consistency .

Q. What are the stability profiles of 7-bromo-2-hydrazinylquinoline hydrochloride under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, with 5% mass loss by 100°C (hydration water loss) .
  • Light sensitivity : Store in amber vials at 0–6°C; UV-Vis shows 10% degradation after 72 hr under UV light (λ = 254 nm) .
  • pH stability : Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, forming quinoline-2-ol derivatives .

Q. How can computational modeling predict the reactivity of 7-bromo-2-hydrazinylquinoline hydrochloride in cross-coupling reactions?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with Pd catalysts (e.g., Suzuki-Miyaura coupling partners). The Br atom at C7 shows higher electrophilicity (Fukui ff^- = 0.15) than C2-hydrazinyl group .
  • Reaction pathway analysis : Transition state calculations (Gaussian 16) reveal energy barriers for C–Br bond activation (ΔG^\ddagger = 25–30 kcal/mol) .

Methodological Notes

  • Data validation : Cross-reference spectral libraries (NIST Chemistry WebBook) and replicate experiments to ensure reproducibility .
  • Safety protocols : Handle hydrazine derivatives in fume hoods due to potential carcinogenicity; use PPE and monitor waste disposal per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.